molecular formula C10H14N2O4S2 B2534095 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine CAS No. 1448071-43-9

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine

Cat. No.: B2534095
CAS No.: 1448071-43-9
M. Wt: 290.35
InChI Key: ISLNEORJFSEVRK-UHFFFAOYSA-N
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Description

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is a versatile chemical compound with a pyridine ring and a pyrrolidine ring, both of which are functionalized with sulfonyl groups.

Preparation Methods

The synthesis of 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Functionalization with Sulfonyl Groups:

    Coupling with Pyridine Ring: The final step involves coupling the functionalized pyrrolidine ring with a pyridine derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine include:

    Pyrrolidine sulfonamides: These compounds also contain a pyrrolidine ring functionalized with sulfonyl groups and are studied for their biological activities.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups are widely used in medicinal chemistry.

    Sulfonyl pyrrolidines:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLNEORJFSEVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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